1-Methylpiperidine

Catalog No.
S597564
CAS No.
626-67-5
M.F
C6H13N
M. Wt
99.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpiperidine

CAS Number

626-67-5

Product Name

1-Methylpiperidine

IUPAC Name

1-methylpiperidine

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

InChI

InChI=1S/C6H13N/c1-7-5-3-2-4-6-7/h2-6H2,1H3

InChI Key

PAMIQIKDUOTOBW-UHFFFAOYSA-N

SMILES

CN1CCCCC1

Synonyms

1-methylpiperidine, N-methylpiperidine, N-methylpiperidine hydrochloride

Canonical SMILES

CN1CCCCC1

The exact mass of the compound N-Methylpiperidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

1-Methylpiperidine (CAS 626-67-5) is a cyclic tertiary aliphatic amine widely procured as a non-nucleophilic base catalyst, specialized solvent, and essential building block for active pharmaceutical ingredients (APIs) and advanced ionic liquids. Characterized by a pKa of 10.08 and a boiling point of 106 °C, it occupies a distinct physicochemical space between highly nucleophilic secondary amines and sterically hindered acyclic tertiary amines [1]. Because its alkyl substituents are tied back into a six-membered ring, the nitrogen lone pair remains highly accessible, allowing it to act as an efficient proton acceptor in sterically demanding environments [2]. This unique combination of moderate basicity, low nucleophilicity, and low steric hindrance makes it a critical reagent for industrial scale-up in complex organic synthesis and high-voltage electrolyte manufacturing.

Substituting 1-methylpiperidine with its parent compound, piperidine, inevitably leads to process failure in the presence of electrophiles; because piperidine is a secondary amine (pKa 11.22), it acts as a strong nucleophile and is rapidly consumed via unwanted N-alkylation or N-acylation . Conversely, attempting to substitute 1-methylpiperidine with common acyclic tertiary bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) often results in sluggish reaction kinetics or stalled yields. Although TEA is slightly more basic (pKa 10.72), its freely rotating ethyl groups create severe steric hindrance around the nitrogen atom, preventing efficient proton abstraction in sterically congested transition states [1]. Furthermore, in the synthesis of ionic liquids, substituting 1-methylpiperidine with aromatic amines like 1-methylimidazole yields electrolytes with significantly narrower electrochemical stability windows, failing the stringent requirements of high-voltage lithium-ion battery applications [2].

Steric Accessibility in Base Catalysis vs. Acyclic Amines

In sterically demanding deprotonation and acylation reactions, the structural geometry of the base is often more critical than its absolute pKa. 1-Methylpiperidine features a tied-back six-membered ring that exposes the nitrogen lone pair, whereas triethylamine (TEA) suffers from the steric bulk of three freely rotating ethyl chains [1]. Despite 1-methylpiperidine being a slightly weaker base (pKa 10.08) than TEA (pKa 10.72), it frequently demonstrates superior catalytic turnover and faster reaction rates in congested transition states where TEA fails to efficiently access the target proton [2].

Evidence DimensionSteric hindrance and basicity (pKa)
Target Compound DatapKa 10.08 with exposed nitrogen lone pair (tied-back ring)
Comparator Or BaselineTriethylamine (TEA): pKa 10.72 with high steric shielding
Quantified DifferenceLower pKa but significantly higher steric accessibility for proton abstraction
ConditionsAprotic solvent base catalysis (e.g., Friedel-Crafts acylation, dehydrohalogenation)

Buyers scaling complex API syntheses should select 1-methylpiperidine to accelerate reaction rates and improve yields in sterically hindered couplings where bulky acyclic amines stall.

Elimination of Nucleophilic Byproducts vs. Piperidine

When utilized as an acid scavenger or base catalyst in the presence of strong electrophiles (such as alkyl halides or acyl chlorides), the choice between 1-methylpiperidine and its parent compound piperidine dictates the purity profile of the reaction. Piperidine is a secondary amine with high nucleophilicity and a pKa of 11.22, leading to rapid stoichiometric consumption via N-alkylation . 1-Methylpiperidine, being a tertiary amine, acts strictly as a Brønsted-Lowry base, completely suppressing these nucleophilic side reactions and preserving the electrophile for the intended substrate [1].

Evidence DimensionNucleophilic interference and pKa
Target Compound DataTertiary amine (pKa 10.08); 0% N-alkylation
Comparator Or BaselinePiperidine (Secondary amine, pKa 11.22)
Quantified DifferenceComplete suppression of base-consuming nucleophilic side reactions
ConditionsReactions involving reactive alkylating or acylating agents

Essential for procurement in cross-coupling and acylation workflows where the base must act solely as an acid scavenger without consuming the expensive electrophilic reagent.

Electrochemical Stability Window in Ionic Liquids vs. Imidazolium

1-Methylpiperidine is a critical precursor for synthesizing piperidinium-based room-temperature ionic liquids (RTILs), such as 1-butyl-1-methylpiperidinium bis(trifluoromethanesulfonyl)imide (BMPip-TFSI). Compared to widely used imidazolium-based RTILs, piperidinium salts lack acidic aromatic protons, granting them superior cathodic stability [1]. Quantitative electrochemical profiling shows that piperidinium-based ionic liquids routinely achieve electrochemical stability windows (ESW) exceeding 5.0 V (vs Li/Li+), whereas standard imidazolium analogs typically degrade below 4.5 V [2].

Evidence DimensionElectrochemical Stability Window (ESW)
Target Compound DataPiperidinium ILs (derived from 1-methylpiperidine): ESW > 5.0 V
Comparator Or BaselineImidazolium ILs: ESW < 4.5 V
Quantified Difference> 0.5 V wider stability window, particularly enhanced at the cathodic limit
ConditionsCyclic voltammetry of neat ionic liquids vs Li/Li+ reference

Battery manufacturers and electrolyte developers must procure 1-methylpiperidine over aromatic amines to synthesize high-voltage-resistant ionic liquids for next-generation energy storage.

Base Catalyst for Sterically Hindered Syntheses

1-Methylpiperidine is the optimal choice for Knoevenagel condensations, Friedel-Crafts acylations, and complex dehydrohalogenations where acyclic tertiary amines like TEA fail due to steric bulk. Its tied-back ring structure ensures the nitrogen lone pair remains accessible, driving faster kinetics and higher yields in congested molecular environments [1].

Precursor for High-Voltage Battery Electrolytes

For industrial energy storage R&D, 1-methylpiperidine is the required starting material for synthesizing piperidinium-based ionic liquids (e.g., BMPip-TFSI). These electrolytes provide an electrochemical stability window exceeding 5.0 V, making them vastly superior to imidazolium-based alternatives for high-voltage lithium-ion and dual-ion battery applications [2].

Non-Nucleophilic Acid Scavenger in API Manufacturing

In pharmaceutical manufacturing workflows involving highly reactive electrophiles, 1-methylpiperidine serves as a reliable, non-nucleophilic acid scavenger. Unlike secondary amines such as piperidine, its tertiary structure prevents yield-destroying N-alkylation side reactions, ensuring high purity of the final active pharmaceutical ingredient .

Physical Description

1-methylpiperidine appears as a colorless liquid with the odor of pepper. May irritate skin and eyes. Vapors heavier than air. Used as a solvent and to make other chemicals.

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Exact Mass

99.104799419 g/mol

Monoisotopic Mass

99.104799419 g/mol

Boiling Point

107.0 °C

Heavy Atom Count

7

LogP

1.3 (LogP)

UNII

617374QZN4

Related CAS

17874-59-8 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 251 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (46.22%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (34.26%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (46.22%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (34.26%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (34.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (34.26%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H412 (34.66%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

19.36 mmHg

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

626-67-5

Wikipedia

N-methylpiperidine

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree

General Manufacturing Information

Piperidine, 1-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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